

A Comparative Purity Assessment of Commercially Available 2- Methylbenzenesulfonic Acid

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Compound of Interest

Compound Name: 2-Methylbenzenesulfonic acid

Cat. No.: B008403

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For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. **2-Methylbenzenesulfonic acid**, a key intermediate and catalyst in various chemical syntheses, is commercially available from numerous suppliers. However, the purity of these products can vary, potentially impacting research results. This guide provides a comparative overview of the purity of commercially available **2-Methylbenzenesulfonic acid**, supported by detailed experimental protocols for independent verification.

Comparison of Commercial 2- Methylbenzenesulfonic Acid

The purity of **2-Methylbenzenesulfonic acid** from different suppliers is typically stated on their certificates of analysis. However, the nature and quantity of impurities may not be fully detailed. The primary impurities often arise from the synthesis process, which commonly involves the sulfonation of toluene. This can lead to the formation of isomeric byproducts and the presence of residual reagents.

Common Impurities:

- **Isomeric Impurities:** The sulfonation of toluene can yield a mixture of isomers, with the para-isomer (4-methylbenzenesulfonic acid) and meta-isomer (3-methylbenzenesulfonic acid)

being the most common byproducts. The relative amounts of these isomers are influenced by the reaction conditions, such as temperature.

- **Residual Sulfuric Acid:** As a key reagent in the sulfonation process, residual sulfuric acid can remain in the final product if not completely removed during purification.

The following table provides an illustrative comparison of **2-Methylbenzenesulfonic acid** from three fictional suppliers, based on typical specifications and potential impurity profiles.

Parameter	Supplier A	Supplier B	Supplier C
Stated Purity	≥98%	≥95%	≥99% (High Purity Grade)
Typical Assay (by Titration)	98.5%	96.2%	99.3%
4-Methylbenzenesulfonic acid (by HPLC)	≤ 1.0%	≤ 2.5%	≤ 0.5%
3-Methylbenzenesulfonic acid (by HPLC)	≤ 0.3%	≤ 1.0%	≤ 0.1%
Residual Sulfuric Acid	≤ 0.2%	≤ 0.5%	≤ 0.1%
Water Content (Karl Fischer)	≤ 0.5%	≤ 1.0%	≤ 0.2%

Experimental Protocols for Purity Assessment

To independently verify the purity of commercially available **2-Methylbenzenesulfonic acid**, the following experimental protocols are recommended.

Purity Determination by Titration

This method determines the total acid content and provides an overall purity value.

Principle: A known mass of the **2-Methylbenzenesulfonic acid** sample is dissolved in water and titrated with a standardized solution of a strong base, such as sodium hydroxide, to a phenolphthalein endpoint.

Reagents:

- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Phenolphthalein indicator solution
- Deionized water

Procedure:

- Accurately weigh approximately 0.5 g of the **2-Methylbenzenesulfonic acid** sample into a 250 mL Erlenmeyer flask.
- Dissolve the sample in 100 mL of deionized water.
- Add 2-3 drops of phenolphthalein indicator solution.
- Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.
- Record the volume of NaOH solution used.
- Calculate the purity using the following formula:

$$\text{Purity (\%)} = (V \times M \times 172.20) / (W \times 1000) \times 100$$

Where:

- V = Volume of NaOH solution used (mL)
- M = Molarity of NaOH solution (mol/L)
- 172.20 = Molecular weight of **2-Methylbenzenesulfonic acid** (g/mol)
- W = Weight of the sample (g)

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the main component from its isomeric impurities.

Principle: A solution of the sample is injected into an HPLC system. The components are separated on a reverse-phase column based on their polarity and detected by a UV detector. The peak areas are used to determine the relative amounts of each component.

Instrumentation and Conditions:

- HPLC System: With a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid). A typical mobile phase could be a gradient of acetonitrile and water containing 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL

Procedure:

- **Standard Preparation:** Prepare standard solutions of **2-Methylbenzenesulfonic acid**, 3-Methylbenzenesulfonic acid, and 4-Methylbenzenesulfonic acid of known concentrations in the mobile phase.
- **Sample Preparation:** Accurately weigh and dissolve a sample of **2-Methylbenzenesulfonic acid** in the mobile phase to a known concentration (e.g., 1 mg/mL).
- **Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms.

- Quantification: Identify the peaks corresponding to the main component and impurities by comparing their retention times with those of the standards. Calculate the percentage of each impurity based on the peak areas.

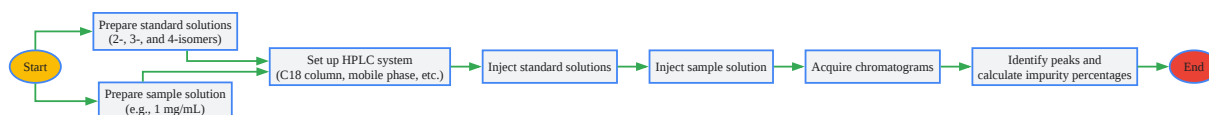
Visualizing the Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for titration and HPLC analysis.



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Titration workflow for purity assessment.



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HPLC workflow for impurity profiling.

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